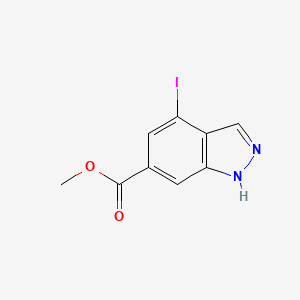

Methyl 4-iodo-1H-indazole-6-carboxylate

描述

Significance of the Indazole Scaffold in Contemporary Organic Chemistry Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. guidechem.comorgsyn.org Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and selectivity. The presence of two nitrogen atoms in the pyrazole ring allows for diverse substitution patterns and the formation of hydrogen bonds, which are crucial for molecular recognition processes in biological systems.

The therapeutic relevance of the indazole scaffold is underscored by its presence in a range of approved drugs and clinical candidates. orgsyn.org These compounds exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Notable examples include the anti-cancer drug Niraparib and the tyrosine kinase inhibitor Pazopanib. orgsyn.org The versatility of the indazole nucleus continues to inspire the design and synthesis of novel therapeutic agents. google.commdpi.com

Strategic Importance of Halogenated Indazoles in Chemical Synthesis

Halogenated organic compounds are invaluable intermediates in chemical synthesis due to their ability to participate in a wide array of cross-coupling reactions. Halogenated indazoles, in particular, serve as versatile building blocks for the construction of more complex molecular architectures. The introduction of a halogen atom, such as iodine, onto the indazole ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbon-iodine bond is particularly useful in this regard due to its relatively low bond dissociation energy, which facilitates its participation in reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, allowing for the efficient and selective formation of new bonds. By utilizing halogenated indazoles, chemists can readily introduce a variety of substituents at specific positions on the indazole core, enabling the systematic exploration of structure-activity relationships in drug discovery programs. rsc.org The synthesis of 3-iodo-1H-indazole, for instance, is a key step in the preparation of various 3-substituted indazole derivatives. mdpi.com

Overview of Methyl 4-iodo-1H-indazole-6-carboxylate as a Key Synthetic Target and Intermediate

This compound is a specific example of a halogenated indazole that holds significant potential as a synthetic intermediate. While detailed research specifically on the 4-iodo isomer is not extensively documented in publicly available literature, its structure suggests a high degree of utility in organic synthesis. The molecule possesses three key functional groups that can be selectively manipulated: the iodo group at the 4-position, the ester group at the 6-position, and the N-H group of the indazole ring.

The iodo substituent at the 4-position is a prime site for the introduction of new functionalities via cross-coupling reactions. The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. The N-H of the indazole ring can be alkylated or arylated to further modify the properties of the molecule.

The strategic placement of the iodo and ester groups makes this compound a highly valuable, albeit currently under-explored, building block for the synthesis of complex indazole-containing molecules with potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of Related Indazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 1H-indazole-6-carboxylate | 170487-40-8 | C₉H₈N₂O₂ | 176.17 |

| Methyl 3-iodo-1H-indazole-6-carboxylate | 885518-82-1 | C₉H₇IN₂O₂ | 302.07 |

| 6-Bromo-3-iodo-1H-indazole | Not Available | C₇H₄BrIN₂ | 322.93 |

Data sourced from PubChem and other chemical databases.

Table 2: Spectroscopic Data for a Representative Indazole Ester

| Spectroscopic Data for Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | |

| ¹H NMR (CDCl₃, ppm) | δ 8.31 (d, J = 8.2 Hz, 1H), 7.63 (d, J = 8.3 Hz, 3H), 7.46 (t, J = 7.4 Hz, 1H), 7.37 (t, J = 7.2 Hz, 1H), 7.06 (d, J = 8.5 Hz, 2H), 4.07 (s, 3H), 3.89 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 163.1, 159.4, 140.5, 136.2, 132.2, 127.5, 125.6, 124.2, 123.6, 122.3, 114.6, 110.8, 55.6, 52.1 |

This data is for a related indazole derivative and is provided for illustrative purposes. Specific data for this compound is not available in the cited literature. nih.gov

Structure

3D Structure

属性

IUPAC Name |

methyl 4-iodo-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBDWCSGYBKAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646183 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-33-5 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Iodo 1h Indazole 6 Carboxylate

Precursor Synthesis and Functionalization Strategies

The construction of the methyl 4-iodo-1H-indazole-6-carboxylate molecule hinges on the strategic synthesis of key precursors and the sequential introduction of the required functional groups. A common and effective approach involves the formation of a suitably substituted benzene (B151609) ring that can be subsequently cyclized to form the indazole core.

Synthesis of Key Indazole Precursors and Derivatization Approaches

A plausible and efficient route to obtaining the indazole core of the target molecule begins with a substituted benzoic acid derivative. A key precursor that can be elaborated into the desired indazole is 4-amino-3-nitrobenzoic acid. This commercially available starting material provides a platform for the introduction of the iodine atom at the required position before the formation of the indazole ring.

The synthesis of a crucial intermediate, 4-iodo-3-nitrobenzoic acid, can be achieved from 4-amino-3-nitrobenzoic acid via a Sandmeyer-type reaction. This process involves the diazotization of the amino group followed by treatment with an iodide salt. chemicalbook.com

Table 1: Synthesis of 4-iodo-3-nitrobenzoic acid

| Step | Reactants | Reagents | Product |

|---|

An alternative approach could commence with benzene, proceeding through a four-step synthesis to yield 4-iodo-2-nitrobenzoic acid. chemcontent.com This pathway involves Friedel-Crafts alkylation to form toluene (B28343), followed by iodination at the para position. Subsequent nitration at the ortho position to the methyl group and final oxidation of the methyl group to a carboxylic acid furnishes the desired precursor. chemcontent.com

From the key intermediate, 4-iodo-3-nitrobenzoic acid, the next critical step is the reduction of the nitro group to an amino group. This transformation is typically achieved through catalytic hydrogenation using a palladium on carbon catalyst or by using reducing agents such as tin(II) chloride in hydrochloric acid. This step yields 3-amino-4-iodobenzoic acid, which possesses the necessary functionalities for the subsequent indazole ring formation.

The formation of the indazole ring from the 3-amino-4-iodobenzoic acid precursor can then be accomplished through diazotization of the newly formed amino group, followed by an intramolecular cyclization. This general strategy is analogous to methods used for the synthesis of other indazole derivatives. guidechem.com

Methodologies for Introducing the Carboxylate Moiety

In the synthetic strategies outlined above, the carboxylate moiety is integral to the starting materials, such as 4-amino-3-nitrobenzoic acid or is formed from a methyl group in precursors like p-iodotoluene. chemicalbook.comchemcontent.com This approach is often more efficient than attempting to introduce a carboxyl group onto a pre-formed indazole ring. By incorporating the carboxylic acid functionality at an early stage, the challenges associated with the regioselectivity of carboxylation on the indazole nucleus are circumvented. The carboxylic acid group can then be carried through the synthetic sequence and subsequently converted to its methyl ester in the final step.

Iodination Techniques at the C4 Position

The introduction of an iodine atom at the C4 position of the 1H-indazole-6-carboxylate system is a key synthetic challenge. Direct iodination of the pre-formed indazole ring often leads to substitution at other positions, most commonly the C3 position.

Regioselective Iodination Methods for Indazole Systems

Direct electrophilic iodination of 1H-indazole typically results in the formation of 3-iodo-1H-indazole. mdpi.com This regioselectivity is governed by the electronic properties of the indazole ring system. To achieve iodination at the C4 position, a more nuanced strategy is required.

As outlined in the precursor synthesis section (2.1.1), the most effective method for achieving the desired 4-iodo substitution pattern is to introduce the iodine atom onto the benzene ring precursor before the formation of the indazole ring. chemicalbook.com This approach ensures that the iodine is correctly positioned, avoiding issues of regioselectivity on the heterocyclic system.

While less common for this specific target, advanced strategies for regioselective C-H functionalization are an area of ongoing research. For instance, the use of directing groups can facilitate the functionalization of specific C-H bonds. In the context of indole (B1671886) chemistry, transient directing groups have been successfully employed for C4-halogenation. nih.govnih.gov Such strategies could potentially be adapted for the regioselective iodination of indazole systems, although this would represent a novel synthetic development. Another approach could involve palladium-catalyzed ortho-iodination of aromatic carboxylic acids, where the carboxyl group directs the iodination to the adjacent position. researchgate.net

Mechanistic Considerations in Direct Iodination Reactions

The mechanism of direct iodination of an aromatic system, such as the indazole ring, proceeds through an electrophilic aromatic substitution pathway. The iodinating agent, often molecular iodine activated by a base or an oxidizing agent, generates an electrophilic iodine species (I+). This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a base restores the aromaticity of the ring, resulting in the iodinated product.

The regioselectivity of this reaction is determined by the electronic and steric effects of the substituents on the indazole ring. In the case of 1H-indazole, the C3 position is generally the most electron-rich and sterically accessible, leading to preferential substitution at this site. The presence of a carboxylate group at the C6 position would further influence the electron distribution within the ring, but is unlikely to direct iodination to the C4 position over the more reactive C3 position in a direct electrophilic substitution.

For the precursor-based synthesis, the key mechanistic step for the introduction of iodine is the Sandmeyer reaction. This reaction involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt. The diazonium group is an excellent leaving group and can be displaced by an iodide ion, often with the aid of a copper(I) catalyst, to form the aryl iodide.

Esterification Procedures for Methyl Carboxylate Formation

The final step in the synthesis of this compound is the esterification of the carboxylic acid precursor, 4-iodo-1H-indazole-6-carboxylic acid. Several standard and efficient methods are available for this transformation.

One of the most common and straightforward methods is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the methyl ester.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the methyl ester. This method is generally faster and proceeds under milder conditions than Fischer esterification.

Another effective method involves the use of diazomethane (B1218177). While highly efficient and proceeding under very mild conditions, the toxicity and explosive nature of diazomethane necessitate careful handling and limit its use in some applications.

A patent describes the esterification of 4-iodo-3-nitrobenzoic acid using trimethyl orthoacetate, which provides the methyl ester in high yield. google.com This method could also be applicable to the final esterification step.

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents | Reversible, requires excess alcohol |

| Acyl Chloride Formation | SOCl₂, then Methanol, Pyridine | Room temperature | High yield, irreversible | Two-step process, corrosive reagents |

| Diazomethane | CH₂N₂ | Room temperature | Mild conditions, high yield | Toxic, explosive |

Chemical Transformations for Methyl Ester Generation

The generation of the methyl ester group at the C6 position of the indazole ring is a key transformation. Generally, this involves the esterification of the corresponding carboxylic acid. A common laboratory and industrial approach is the reaction of the indazole-6-carboxylic acid with a methylating agent.

One documented route to a related compound, methyl 3-iodo-1H-indazole-6-carboxylate, begins with the formation of methyl 1H-indazole-6-carboxylate. guidechem.com This intermediate is synthesized from 4-methyl-3-aminobenzoic acid methyl ester, which undergoes a diazotization reaction with isoamyl nitrite, catalyzed by acetic anhydride, to form the indazole ring. guidechem.com Once the methyl 1H-indazole-6-carboxylate is formed, it can be subjected to iodination. guidechem.com

The direct esterification of a carboxylic acid can be achieved using various methylating agents. organic-chemistry.org While diazomethane is a highly effective reagent, its toxicity and explosive nature limit its use. enamine.net Safer and more practical alternatives include dimethyl carbonate, which acts as a green methylating reagent under base-catalyzed conditions, offering high selectivity. organic-chemistry.org Another method involves using methyl imidazole (B134444) carbamate (B1207046) (MImC), which provides a chemoselective and efficient alternative to diazomethane, operating well in polar solvents at elevated temperatures. enamine.net

Table 1: Common Methylating Agents for Carboxylic Acids

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Diazomethane | Ethereal solution | High yield, mild conditions | Highly toxic, explosive |

| Dimethyl Carbonate | Base-catalyzed | Non-toxic, "green" reagent, high selectivity | Requires base |

| Methyl Iodide | Base (e.g., K₂CO₃), solvent (e.g., DMF) | Readily available | Toxic, requires base |

| Methanol/Acid Catalyst | Strong acid (e.g., H₂SO₄), heat | Inexpensive reagents | Reversible, requires removal of water |

| Methyl Imidazole Carbamate (MImC) | Polar solvents (e.g., MeCN), heat | Chemoselective, efficient | Can be sensitive to highly acidic phenols |

Catalytic Approaches in Indazole Synthesis Relevant to this compound

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering powerful tools for both the initial ring formation and subsequent functionalization. researchgate.net

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org

Ring Formation and Functionalization: Palladium-catalyzed reactions can be employed for the intramolecular cyclization of appropriately substituted precursors to form the indazole ring. For instance, the cyclization of N-aryl-N'-(o-bromobenzyl)hydrazines can be catalyzed by palladium complexes to yield 1-aryl-1H-indazoles. acs.org More commonly, palladium catalysts are used to functionalize a pre-existing indazole core. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating C-C bonds by coupling an organoboron compound with a halide. mdpi.comnih.gov In the context of the target molecule, a 4,X-dihalo-1H-indazole-6-carboxylate could potentially be synthesized, followed by a selective Suzuki coupling at one of the halogenated positions. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Direct C-H Functionalization: Palladium catalysts also enable the direct functionalization of C-H bonds, an atom-economical strategy that avoids the pre-functionalization of substrates. acs.org For example, the use of Pd(OAc)₂ as a catalyst with an oxidant like Ag₂CO₃ can promote the selective C3-monoalkenylation of 1H-indazoles. acs.org Similar strategies could be envisioned for the direct introduction of other functional groups onto the indazole scaffold. acs.org

Table 2: Selected Palladium-Catalyzed Reactions for Indazole Synthesis & Functionalization

| Reaction Type | Catalyst/Reagents | Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, PdCl₂(dppf), etc.; Base (e.g., K₂CO₃); Boronic Acid | C-C bond formation (Arylation) | mdpi.comnih.gov |

| Heck-Type Cascade Cyclization | Pd(OAc)₂, Ligand (e.g., PPh₃) | Ring formation from dienes | rsc.org |

| Oxidative Alkenylation | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃) | C-H functionalization at C3 or C7 | acs.org |

| Isocyanide Insertion | Pd(II) catalyst | C-H functionalization at C3 | acs.org |

Silver(I)-Mediated C–H Bond Amination Strategies and Analogous Cyclizations

Silver-catalyzed reactions have emerged as a valuable tool for C-N bond formation, particularly in the synthesis of N-heterocycles. rsc.orgnih.gov

A significant advancement in indazole synthesis is the Silver(I)-mediated intramolecular oxidative C–H amination. acs.orgnih.govacs.org This method allows for the direct construction of the 1H-indazole ring from readily available arylhydrazones. nih.gov The reaction typically employs a silver salt, such as AgNTf₂, often in the presence of a co-oxidant like Cu(OAc)₂. acs.org The process is believed to proceed via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.org This methodology is particularly efficient for synthesizing a variety of 3-substituted indazoles, tolerating functional groups such as esters, ketones, and amides. acs.org This makes it a potentially viable route for precursors to this compound. The reaction's ability to proceed via C-H activation avoids the need for pre-halogenated starting materials often required in other cyclization strategies. nih.gov

Table 3: Silver(I)-Mediated Intramolecular C–H Amination

| Catalyst System | Substrate | Key Features | Proposed Mechanism |

|---|---|---|---|

| AgNTf₂ / Cu(OAc)₂ | Arylhydrazones | Forms 1H-indazoles; Tolerates various functional groups at C3; Intramolecular oxidative C-H amination. | Single Electron Transfer (SET) mediated by Ag(I) oxidant. |

Other Transition-Metal Catalysis in Indazole Ring Formation and Functionalization

Beyond palladium and silver, a range of other transition metals, including rhodium, cobalt, and copper, are effective catalysts for synthesizing and functionalizing indazoles. nih.gov

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are particularly effective in reactions involving C-H bond activation. nih.govacs.org One-step syntheses of N-aryl-2H-indazoles have been developed via the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.govacs.org This process represents a formal [4+1] annulation. acs.org Rhodium catalysts, often in conjunction with copper, can also facilitate sequential C-H activation and intramolecular cascade annulation of substrates like ethyl benzimidates and nitrosobenzenes to form 1H-indazoles. nih.gov

Cobalt-Catalyzed Reactions: Cost-effective cobalt catalysts have been developed for the convergent, one-step synthesis of N-aryl-2H-indazoles. nih.govacs.orgacs.org These reactions proceed through C-H bond additions to aldehydes followed by in-situ cyclization and aromatization. acs.orgacs.org The use of directing groups, such as azo moieties, which have not been previously applied in Co(III) catalysis, has expanded the scope of these transformations. acs.org

Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N bond formation, including the synthesis of indazoles. acs.orgrsc.org A copper-catalyzed intramolecular Ullmann reaction is a key step in a scalable synthesis of substituted 1H-indazoles. thieme-connect.com Additionally, copper-catalyzed direct aerobic oxidative C(sp²)-H amination provides a practical and efficient route to indazoles under mild conditions. acs.org Copper catalysis can also be used for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated carbonyl compounds and hydrazines. nih.gov

Table 4: Overview of Other Transition-Metal Catalyzed Indazole Syntheses

| Metal Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Rhodium(III) | C-H Activation / [4+1] Annulation | Azobenzenes, Aldehydes | N-Aryl-2H-Indazoles |

| Rhodium(III)/Copper(II) | C-H Activation / Cascade Annulation | Benzimidates, Nitrosobenzenes | 1H-Indazoles |

| Cobalt(III) | C-H Addition / Cyclization | Azobenzenes, Aldehydes | N-Aryl-2H-Indazoles |

| Copper(I) or (II) | Intramolecular C-N Coupling / Amination | o-Haloarylhydrazones, o-Haloarylcarbonyls | 1H-Indazoles |

Reactivity and Derivatization Strategies of Methyl 4 Iodo 1h Indazole 6 Carboxylate

Cross-Coupling Reactions at the C4-Iodo Position

The carbon-iodine bond at the C4 position of the indazole ring is the primary site for derivatization through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, makes it an excellent handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp2)-C(sp2) bonds. libretexts.org It is anticipated that Methyl 4-iodo-1H-indazole-6-carboxylate would readily undergo this reaction with a wide range of aryl and heteroaryl boronic acids or their corresponding esters. The general reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the arylated or heteroarylated product. libretexts.org

Studies on related bromoindazoles have demonstrated successful Suzuki-Miyaura couplings. For instance, 5-bromoindazoles have been effectively coupled with N-Boc-2-pyrrole and 2-thiopheneboronic acids using Pd(dppf)Cl2 as the catalyst. nih.gov This suggests that the 4-iodo analogue would exhibit similar or even enhanced reactivity under comparable conditions.

Table 1: Predicted Suzuki-Miyaura Cross-Coupling of this compound

| Entry | Aryl/Heteroaryl Boronic Acid | Predicted Product | Potential Catalyst System |

|---|---|---|---|

| 1 | Phenylboronic acid | Methyl 4-phenyl-1H-indazole-6-carboxylate | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |

| 2 | 3-Methoxyphenylboronic acid | Methyl 4-(3-methoxyphenyl)-1H-indazole-6-carboxylate | Pd(dppf)Cl₂, K₂CO₃, Dioxane |

| 3 | Pyridine-3-boronic acid | Methyl 4-(pyridin-3-yl)-1H-indazole-6-carboxylate | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene (B28343)/H₂O |

This table is predictive and based on reactivity trends of similar compounds.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a reliable route for the formation of C(sp2)-C(sp) bonds, introducing an alkyne moiety onto the indazole core. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The C4-iodo position of this compound is expected to be highly amenable to Sonogashira coupling with various terminal alkynes.

Research on 3-iodoindazoles has shown successful Sonogashira couplings with a variety of terminal alkynes, highlighting the feasibility of this transformation on the iodo-indazole scaffold. researchgate.net Sequential Sonogashira-Suzuki couplings have also been demonstrated on 5-bromo-3-iodoindoles and indazoles, further underscoring the utility of these reactions in building molecular complexity. thieme-connect.de

Table 2: Predicted Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Predicted Product | Potential Catalyst System |

|---|---|---|---|

| 1 | Phenylacetylene | Methyl 4-(phenylethynyl)-1H-indazole-6-carboxylate | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF |

| 2 | Trimethylsilylacetylene | Methyl 4-((trimethylsilyl)ethynyl)-1H-indazole-6-carboxylate | Pd(PPh₃)₄, CuI, Et₃N, DMF |

This table is predictive and based on reactivity trends of similar compounds.

Heck Coupling and Related C-C Bond Forming Reactions

The Heck reaction offers a method for the vinylation of aryl halides. organic-chemistry.org It is plausible that this compound could react with various alkenes, such as acrylates, styrenes, and other activated olefins, in the presence of a palladium catalyst and a base to yield 4-vinyl-1H-indazole derivatives. The reaction typically proceeds with trans selectivity. organic-chemistry.org

While specific examples for the title compound are unavailable, the general applicability of the Heck reaction to aryl iodides suggests that this transformation is a viable derivatization strategy.

Stereochemical Control and Regioselectivity in Cross-Coupling

For the cross-coupling reactions at the C4 position of this compound, issues of stereochemistry are generally not a concern unless the coupling partner possesses a stereocenter. The primary consideration is regioselectivity. In the context of the starting material, the iodine atom is fixed at the C4 position, thus directing the cross-coupling to this site.

In more complex indazole systems with multiple potential reaction sites, regioselectivity can be a significant challenge. For instance, studies on the C7 bromination and subsequent Suzuki-Miyaura coupling of 4-substituted NH-free indazoles highlight the importance of directing groups and reaction conditions in controlling the position of functionalization. semanticscholar.org For the title compound, the inherent reactivity of the C-I bond would be the dominant factor, ensuring high regioselectivity at the C4 position.

Functional Group Transformations of the Methyl Carboxylate Moiety

The methyl ester at the C6 position provides another handle for chemical modification, allowing for the synthesis of a variety of derivatives with different physicochemical properties.

Hydrolysis and Ester Exchange Reactions

The methyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, typically involves treatment with an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. This transformation would yield 4-iodo-1H-indazole-6-carboxylic acid, a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

While no specific studies on the hydrolysis of this compound were found, the hydrolysis of the ester group in other indazole-containing molecules is a common synthetic step. For instance, the hydrolysis of a methyl ester to a carboxylic acid is a key step in the synthesis of 1-methylindazole-3-carboxylic acid. google.com

Transesterification, or ester exchange, could also be employed to convert the methyl ester to other alkyl esters. This is typically achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst.

Table 3: Predicted Functional Group Transformations of the Methyl Carboxylate

| Reaction | Reagents | Predicted Product |

|---|---|---|

| Basic Hydrolysis | 1. NaOH, H₂O/MeOH 2. HCl (aq) | 4-iodo-1H-indazole-6-carboxylic acid |

| Acidic Hydrolysis | H₂SO₄, H₂O, heat | 4-iodo-1H-indazole-6-carboxylic acid |

This table is predictive and based on general organic chemistry principles.

Reduction and Amidation Pathways

The ester functionality at the 6-position of this compound is a prime site for chemical modification, notably through reduction and amidation reactions.

Reduction of the Ester Group:

The methyl ester can be reduced to the corresponding primary alcohol, (4-iodo-1H-indazol-6-yl)methanol. This transformation is typically achieved using powerful reducing agents.

| Reducing Agent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or diethyl ether, 0 °C to rt | (4-iodo-1H-indazol-6-yl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene or DCM, -78 °C to rt | (4-iodo-1H-indazol-6-yl)methanol |

| Sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent | Methanol (B129727) or ethanol, with additives like I₂ or CaCl₂ | (4-iodo-1H-indazol-6-yl)methanol |

This data is based on general procedures for ester reduction and may need to be optimized for this specific substrate.

Care must be taken during these reductions to avoid unwanted side reactions, such as the reduction of the pyrazole (B372694) ring or cleavage of the carbon-iodine bond, although the latter is generally stable to hydride reagents unless transition metal catalysts are present. The resulting alcohol serves as a versatile intermediate for further functionalization, such as etherification, oxidation to the corresponding aldehyde, or conversion to a leaving group for nucleophilic substitution.

Amidation of the Ester Group:

The conversion of the methyl ester to an amide is a common strategy to introduce diverse structural motifs and modulate the biological activity of the molecule. This can be achieved through several methods.

Direct Aminolysis: Heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst, can yield the corresponding amide. This method is often limited to more reactive amines.

Hydrolysis and Amide Coupling: A two-step approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid (4-iodo-1H-indazole-6-carboxylic acid), followed by a standard amide coupling reaction. This is a more general and widely applicable method.

| Coupling Reagent | Typical Conditions | Product |

| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Amine, DIPEA, DMF, rt | N-substituted-4-iodo-1H-indazole-6-carboxamide |

| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | Amine, DMF or DCM, rt | N-substituted-4-iodo-1H-indazole-6-carboxamide |

| Acyl Chloride Formation followed by Amination | 1. SOCl₂ or (COCl)₂, cat. DMF2. Amine, base | N-substituted-4-iodo-1H-indazole-6-carboxamide |

This data represents common amidation protocols and would require experimental validation for this specific substrate. nih.govresearchgate.net

This pathway allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the parent molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Core

The aromatic nature of the indazole ring allows for both electrophilic and nucleophilic substitution reactions, enabling further functionalization of the core structure.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In the context of this compound, the success of a DoM strategy would depend on the choice of a suitable directing group and the N-protection of the indazole. The inherent acidity of the N-H proton necessitates its protection prior to lithiation.

Once N-protected, the directing ability of the substituents on the ring must be considered. The ester group at C6 and the iodo group at C4 are potential directing metalation groups (DMGs). However, the halogen-metal exchange is a competing and often faster reaction with iodoarenes, which would lead to lithiation at the C4 position. organic-chemistry.org

A plausible DoM strategy would involve the use of a stronger directing group installed on the N1 position. For example, a pivaloyl or a carbamoyl (B1232498) group on N1 could potentially direct lithiation to the C7 position. The C5 position is another potential site for deprotonation, influenced by the directing effect of the ester at C6.

The carbon-iodine bond at the C4 position is a potential site for nucleophilic aromatic substitution (SNAr). However, for an SNAr reaction to proceed, the aromatic ring generally needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. nih.govlibretexts.org

In this compound, the indazole ring itself is electron-rich, and the ester group at C6 is only moderately electron-withdrawing. Therefore, the C4-iodo position is not strongly activated towards SNAr. Displacement of the iodide by a nucleophile would likely require harsh reaction conditions or transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling).

The presence of a second halogen, for instance, a nitro group, at an activating position (e.g., C5 or C7) would significantly enhance the feasibility of an SNAr reaction at C4.

N-Functionalization of the Indazole Nitrogen Atoms

The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized through various methods. Regioselectivity between the N1 and N2 positions is a key consideration in these reactions.

N-Alkylation: The alkylation of indazoles typically yields a mixture of N1 and N2 isomers, with the ratio being influenced by the reaction conditions and the substituents on the indazole ring. d-nb.infobeilstein-journals.org

| Reagent/Conditions | Expected Major Product | Notes |

| Alkyl halide, K₂CO₃, DMF | Mixture of N1 and N2 | A common and straightforward method. |

| Alkyl halide, NaH, THF | N1 isomer | Generally favors the thermodynamically more stable N1 isomer. nih.gov |

| Mitsunobu reaction (ROH, PPh₃, DEAD) | N2 isomer | Often shows a preference for the kinetically favored N2 position. nih.gov |

These are general trends observed for indazole alkylation and the specific outcome for this compound may vary. d-nb.infonih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atoms is typically achieved through copper- or palladium-catalyzed cross-coupling reactions. acs.orgacs.orgorganic-chemistry.org

Ullmann Condensation: This classic method involves the reaction of the indazole with an aryl halide in the presence of a copper catalyst, a base, and often a ligand at high temperatures.

Buchwald-Hartwig Amination: A more modern and versatile approach using a palladium catalyst with a suitable phosphine (B1218219) ligand allows for the N-arylation under milder conditions with a broader substrate scope.

The selective protection of one of the nitrogen atoms is often a crucial step in a multi-step synthesis to control the regioselectivity of subsequent reactions.

N1-Protection: Protection at the N1 position is often favored under thermodynamic conditions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). For instance, reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like DMAP would be expected to yield the N1-Boc protected indazole.

N2-Protection: Kinetically controlled conditions or the use of specific protecting groups can favor N2 protection. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is known to selectively protect the N2 position of indazoles under certain conditions. nih.gov The SEM group can also act as a directing group for lithiation at the C3 position. nih.gov

The choice of protecting group is critical, as it must be stable to the subsequent reaction conditions and easily removable when no longer needed.

| Protecting Group | Introduction Reagent | Deprotection Conditions | Typical Regioselectivity |

| Boc | (Boc)₂O, DMAP, base | TFA, HCl | N1 |

| SEM | SEM-Cl, base | TBAF, HCl | N2 |

The regioselectivity can be influenced by the specific substrate and reaction conditions. nih.gov

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The indazole core, a bicyclic aromatic system, presents a distinct set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons are influenced by the electronic effects of the fused benzene (B151609) and pyrazole (B372694) rings, as well as by any substituents. researchgate.netnih.gov

For Methyl 4-iodo-1H-indazole-6-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons. The aromatic region would feature signals for H3, H5, and H7. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange. nih.gov The methyl protons of the ester group (-OCH₃) would present as a sharp singlet, typically in the range of δ 3.9-4.0 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show nine distinct signals corresponding to the seven carbons of the iodinated indazole core, the ester carbonyl carbon (C=O), and the methyl carbon (-OCH₃). The carbonyl carbon is characteristically found far downfield (δ > 160 ppm). The chemical shifts of the ring carbons are influenced by the iodine substituent and the ester group. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| N-H | ¹H NMR | > 10 | Broad Singlet | Signal disappears upon D₂O exchange. |

| Aromatic-H | ¹H NMR | 7.0 - 8.5 | Singlets, Doublets | Specific shifts for H3, H5, and H7 depend on electronic environment. |

| -OCH₃ | ¹H NMR | ~3.9 | Singlet | Integral corresponds to 3 protons. |

| C=O (Ester) | ¹³C NMR | 160 - 170 | - | Carbonyl carbon, typically a sharp signal. |

| Aromatic-C | ¹³C NMR | 100 - 145 | - | Shifts influenced by iodine and ester substituents. |

| C-I | ¹³C NMR | ~90 - 100 | - | The carbon directly attached to iodine is significantly shielded. |

Note: The data in this table is illustrative and based on typical chemical shift values for indazole scaffolds and related functional groups.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the connectivity in complex molecules like substituted indazoles.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the indazole system, COSY would show correlations between neighboring aromatic protons, helping to trace the proton connectivity around the benzene portion of the scaffold. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu For this compound, HSQC would definitively link each aromatic proton signal (H3, H5, H7) to its corresponding carbon signal (C3, C5, C7) and the methyl proton singlet to the methyl carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound (C₉H₇IN₂O₂), HRMS is essential for confirming that the observed molecular ion peak corresponds to the correct formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇IN₂O₂ |

| Exact Mass (Calculated) | 301.9556 |

Note: ESI (Electrospray Ionization) is a common soft ionization technique that typically forms a protonated molecular ion, [M+H]⁺.

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending. utdallas.edu Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule. vscht.cz

For this compound, the IR spectrum would be expected to display several key absorption bands that confirm the presence of its main functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (indazole) | Stretch | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=O (ester) | Stretch | ~1710 - 1735 (strong, sharp) |

| C=C (aromatic) | Stretch | 1450 - 1600 |

The strong, sharp absorption around 1710-1735 cm⁻¹ is highly indicative of the ester carbonyl group. libretexts.orgpressbooks.pub The broad band in the 3100-3300 cm⁻¹ region is characteristic of the N-H stretch of the indazole ring. The presence of aromatic C-H and C=C stretching bands further confirms the bicyclic aromatic core.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, scientists can generate a map of electron density and build an exact model of the molecule's structure, including bond lengths, bond angles, and torsional angles. researchgate.net

An X-ray crystal structure of this compound would provide unambiguous proof of its constitution and stereochemistry. researchgate.net It would reveal:

The planarity of the indazole ring system.

The precise bond lengths and angles, including those involving the iodine atom and the ester substituent.

The conformation of the methyl carboxylate group relative to the indazole ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the crystal packing. nih.gov

While obtaining a suitable crystal for analysis can be challenging, the resulting data is unparalleled in its detail and accuracy for solid-state structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

In general, the UV-Vis spectra of indazole and its derivatives are characterized by absorption bands in the ultraviolet region, typically arising from π→π* and n→π* electronic transitions within the aromatic heterocyclic system. The positions and intensities of these absorption bands are influenced by the nature and position of substituents on the indazole ring, as well as the solvent used for analysis.

For instance, studies on the parent 1H-indazole and its simple alkylated derivatives show characteristic absorption patterns. The introduction of substituents such as an iodo group at the C4 position and a methyl carboxylate group at the C6 position on the 1H-indazole scaffold would be expected to modulate the electronic properties of the chromophore. The iodine atom, being a halogen, can exert both inductive (-I) and resonance (+M) effects, while the methyl carboxylate group is an electron-withdrawing group. These substitutions would likely cause a bathochromic (red shift) or hypsochromic (blue shift) shift of the absorption maxima compared to the unsubstituted indazole, and could also affect the intensity of the absorption bands.

However, without specific experimental data for this compound, a quantitative analysis of its electronic transitions remains speculative. Further empirical research is required to determine the precise UV-Vis absorption characteristics of this compound.

Computational Studies and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in modern chemistry for predicting the behavior of molecules. For substituted indazoles, these methods elucidate the electronic properties that govern their reactivity and interactions.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For indazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), are used to determine optimized molecular geometries, electronic properties, and relative energies. nih.govresearchgate.netnih.gov

These calculations can predict key parameters that influence the molecule's behavior. For instance, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

For a molecule like Methyl 4-iodo-1H-indazole-6-carboxylate, DFT could be used to map the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. Such studies on related indazoles have been used to understand their interactions and potential as corrosion inhibitors or their roles in biological systems. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Indazole Derivatives Note: Specific values for this compound are not available in the cited sources; this table illustrates typical parameters obtained from DFT studies on related compounds.

| Parameter | Description | General Significance for Indazoles |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a better electron donor. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest a better electron acceptor. nih.gov |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability. A larger gap suggests higher stability. nih.gov |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from the HOMO-LUMO gap; harder molecules are less reactive. nih.gov |

| Electronegativity (χ) | Measure of the ability to attract electrons | Provides insight into the molecule's overall electronic character. researchgate.net |

Ab Initio Calculations for Mechanistic Insights

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy calculations for understanding reaction mechanisms. For the indazole scaffold, methods like Møller-Plesset perturbation theory (e.g., MP2) have been used to determine the relative stabilities of tautomers (1H- and 2H-indazole). nih.gov Such studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. nih.govnih.gov This foundational knowledge is critical for predicting the outcomes of reactions involving N-unsubstituted indazoles. For this compound, ab initio calculations could offer precise insights into its tautomeric equilibrium and the energetic barriers of potential reaction pathways.

Mechanistic Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.

Transition State Analysis and Reaction Energetics

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT and ab initio calculations are used to locate and characterize the geometry and energy of transition states for reactions involving indazole derivatives. This analysis helps to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, thereby allowing for the prediction of reaction rates and feasibility.

For example, in the functionalization of the indazole ring, such as alkylation or coupling reactions, theoretical studies can compare different potential pathways. nih.gov Plausible mechanisms for reactions like radical C3-nitration of 2H-indazoles have been proposed based on control experiments and quantum chemical calculations. chim.it For this compound, the iodine at the 4-position and the methyl carboxylate at the 6-position influence the electron density of the ring, which in turn affects the energetics of electrophilic or nucleophilic substitution reactions. Transition state analysis could predict the regioselectivity of further substitutions on the ring.

Solvation Effects in Reaction Mechanism Predictions

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a more realistic prediction of reaction energetics in solution. Studies on indazole tautomerism have shown that relative stabilities can be influenced by the solvent environment. nih.gov For reactions involving this compound, considering solvation effects would be crucial for accurately predicting reaction outcomes, especially for processes involving charged intermediates or transition states.

Conformational Analysis and Molecular Dynamics Simulations

While the indazole core is rigid, substituents can have conformational flexibility. Conformational analysis, often performed using computational methods, aims to identify the most stable arrangement (conformer) of a molecule. For this compound, this would involve determining the preferred orientation of the methyl carboxylate group relative to the bicyclic ring system.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. MD simulations model the movement of atoms and molecules, which is useful for understanding how a molecule like this compound might interact with other molecules, such as a biological receptor or solvent molecules. nih.gov In drug design, for example, MD simulations are used to assess the stability of a ligand within the binding site of a protein. tandfonline.comnih.gov Such simulations could reveal key intermolecular interactions and the conformational stability of this compound in a biological context. nih.govtandfonline.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The elucidation of a molecule's structure is heavily reliant on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ). These predictions are invaluable for confirming experimentally obtained structures, assigning complex spectra, and even predicting the spectra of yet-to-be-synthesized molecules.

The process of predicting NMR chemical shifts for this compound would typically involve several key steps. First, the three-dimensional geometry of the molecule is optimized using a selected DFT functional and basis set. This step is crucial as the calculated chemical shifts are highly sensitive to the molecular structure. Following optimization, the NMR shielding tensors are calculated for each nucleus (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (N1) | ~13.5 | - |

| H (C3) | ~8.2 | ~138 |

| H (C5) | ~8.0 | ~125 |

| H (C7) | ~8.5 | ~122 |

| H (OCH₃) | ~4.0 | ~53 |

| C3 | - | ~138 |

| C3a | - | ~123 |

| C4 | - | ~95 |

| C5 | - | ~125 |

| C6 | - | ~128 |

| C7 | - | ~122 |

| C7a | - | ~142 |

| C=O | - | ~165 |

| OCH₃ | - | ~53 |

Note: These are estimated values and would require specific DFT calculations for accurate prediction.

In Silico Approaches for Synthetic Route Design and Optimization

Beyond spectroscopic prediction, computational chemistry plays a vital role in the strategic planning of organic synthesis. In silico approaches for synthetic route design, often referred to as computer-assisted synthesis planning (CASP), can significantly accelerate the discovery and optimization of synthetic pathways. These tools employ algorithms based on known chemical reactions and retrosynthetic analysis to propose viable routes to a target molecule.

For a molecule like this compound, a retrosynthetic analysis would be the foundational step. This involves breaking down the target molecule into simpler, commercially available starting materials. Software platforms can analyze the structure and suggest key bond disconnections based on a vast database of chemical transformations.

A plausible retrosynthetic strategy for this compound might involve the following key disconnections:

Esterification: The methyl ester can be disconnected to reveal the corresponding carboxylic acid, 4-iodo-1H-indazole-6-carboxylic acid. This is a standard and high-yielding transformation.

Indazole Ring Formation: The indazole core itself can be formed through various established methods. A common approach is the cyclization of a suitably substituted o-toluidine (B26562) derivative or a related precursor.

Iodination: The iodine atom at the 4-position could be introduced via electrophilic iodination of an indazole-6-carboxylate precursor. The regioselectivity of this reaction would be a critical factor to consider and could be predicted computationally.

Table 2: Illustrative In Silico Proposed Synthetic Steps

| Step | Transformation | Proposed Reagents/Conditions | Computational Consideration |

| 3 | Esterification | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) | Calculation of reaction thermodynamics to predict equilibrium position. |

| 2 | Iodination | N-Iodosuccinimide (NIS), Acetonitrile | Modeling of the transition state to predict regioselectivity (C4 vs. other positions). |

| 1 | Indazole Formation | Starting from a substituted methyl anthranilate derivative via diazotization and cyclization. | Evaluation of different cyclization precursors and reaction pathways to maximize yield. |

By leveraging these computational tools, chemists can explore a wide range of synthetic possibilities in a virtual environment, thereby saving significant time and resources in the laboratory. This predictive power allows for a more rational and targeted approach to the synthesis of complex molecules like this compound.

Applications of Methyl 4 Iodo 1h Indazole 6 Carboxylate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Biologically Relevant Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs. guidechem.com Methyl 4-iodo-1H-indazole-6-carboxylate serves as a crucial starting material for the synthesis of complex indazole derivatives, enabling the development of new therapeutic agents.

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of targeted cancer therapies. nbinno.com Specifically, it is a documented precursor to Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRK). google.com

Larotrectinib is a broad-spectrum anti-cancer drug approved for treating solid tumors that display a neurotrophic tyrosine receptor kinase (NTRK) gene fusion. google.com The synthesis of Larotrectinib involves a multi-step pathway where this compound (referred to as "compound of formula 6" in several patents) is coupled with another complex heterocyclic intermediate. google.compatsnap.com This reaction is fundamental to constructing the final, complex architecture of the drug. The use of this specific indazole derivative highlights its importance as a high-value, non-interchangeable component in the production of advanced pharmaceuticals.

| Compound Name | Role / Application |

| This compound | Key synthetic intermediate (building block) |

| Larotrectinib | Potent and selective Tropomyosin Receptor Kinase (TRK) inhibitor; broad-spectrum anti-cancer therapeutic agent. nih.gov |

This table showcases the role of this compound as a precursor to a significant therapeutic agent.

The iodine atom at the C4 position of this compound is a critical functional handle for chemical modification. In medicinal chemistry, the systematic modification of a lead compound to understand its Structure-Activity Relationship (SAR) is a cornerstone of drug discovery. The carbon-iodine (C-I) bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.

This reactivity allows chemists to readily introduce a diverse array of substituents at the C4 position, including aryl, heteroaryl, alkyl, and alkynyl groups. By creating a library of C4-modified indazole derivatives and evaluating their biological activity, researchers can precisely probe how changes to this part of the molecule affect its interaction with a biological target (e.g., an enzyme or receptor). This process is essential for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties. nbinno.com The inherent utility of the C4-iodo group makes this compound an ideal scaffold for SAR studies aimed at discovering novel indazole-based inhibitors for various protein kinases and other therapeutic targets.

Component in the Construction of Complex Heterocyclic Systems

Beyond its use in attaching side chains, the reactivity of the C4-iodo group on the indazole ring makes this compound a valuable component for constructing more complex, fused heterocyclic systems. rsc.org Fused heterocycles are compounds where two or more rings share a common bond and are of significant interest in medicinal chemistry due to their rigid structures and ability to present functional groups in well-defined spatial orientations.

Starting with this compound, synthetic strategies can be devised where the C4 position is functionalized with a group that can subsequently participate in an intramolecular cyclization reaction. For instance, a Suzuki coupling could introduce an ortho-functionalized aryl group (e.g., bearing an amine or hydroxyl group), which could then react with another part of the indazole molecule to form a new, fused ring. Research on related indazole systems has shown that the C4 position can be a site for regiospecific nucleophilic substitution, which can be leveraged to build tricyclic systems like triazoles or imidazoles fused to the indazole core. researchgate.net This capability allows chemists to expand from a simple bicyclic indazole to more elaborate, three-dimensional polycyclic structures, significantly increasing the chemical diversity accessible for drug discovery and materials science.

Role in Material Science and Optoelectronic Research (e.g., Organic Light Emitting Diodes)

The application of indazole derivatives extends beyond medicine into the realm of material science. The parent scaffold, 1H-indazole-6-carboxylic acid, has been successfully used as an organic linker to synthesize coordination polymers (CPs) and metal-organic frameworks (MOFs) with interesting photoluminescent properties. mdpi.com These materials have potential applications in chemical sensing, catalysis, and optoelectronics.

The specific structure of this compound makes it an intriguing candidate for research in this area. The introduction of a heavy atom like iodine into an organic chromophore is a well-established strategy for enhancing phosphorescence, a property crucial for the efficiency of Organic Light Emitting Diodes (OLEDs). The heavy atom effect facilitates intersystem crossing from the singlet excited state to the triplet excited state, leading to more efficient light emission from triplet excitons. The extended π-conjugated system of the indazole ring, combined with the presence of the iodine atom and the coordinating carboxylate group, provides all the necessary features for it to serve as a building block for novel phosphorescent materials for next-generation displays and lighting. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted indazoles often involves multi-step processes that may lack efficiency or employ harsh reagents. Future research will likely focus on developing more sustainable and atom-economical methods for synthesizing Methyl 4-iodo-1H-indazole-6-carboxylate and its derivatives. benthamdirect.combohrium.com Green chemistry principles could be applied, exploring catalysis with earth-abundant metals or even metal-free reaction pathways. bohrium.comresearchgate.net Methodologies that allow for the late-stage introduction of the iodine atom or the carboxylate group would be particularly valuable for creating libraries of related compounds for biological screening.

Exploration of Unexplored Reactivity Profiles

The iodine atom at the 4-position of the indazole ring is a prime handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. While these are standard transformations, exploring their application to this specific scaffold could uncover novel reactivity or lead to the synthesis of previously inaccessible molecular architectures. Furthermore, the interplay between the directing effects of the existing substituents during further functionalization of the ring presents an area ripe for investigation.

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. researchgate.net For this compound, Density Functional Theory (DFT) calculations could be employed to predict its electronic properties, reactivity at different sites, and spectroscopic characteristics. researchgate.net Such in-silico studies can guide experimental work by predicting the most favorable reaction conditions for functionalization or by estimating the biological activity of its derivatives, thereby accelerating the discovery process.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. acs.orgresearchgate.netmdpi.com The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production. acs.orgresearchgate.net Integrating this with automated synthesis platforms would allow for the rapid generation of a diverse library of derivatives by systematically varying the coupling partners in reactions involving the iodo-substituent.

Expanding the Scope of Functionalization at Different Positions of the Indazole Ring

While the 4-iodo and 6-carboxylate groups offer clear points for modification, future research should also aim to functionalize other positions of the indazole ring. C-H activation is a powerful strategy for introducing new functional groups directly onto the heterocyclic core and has been successfully applied to other indazole systems. researchgate.netresearchgate.netnih.govrsc.org Developing regioselective C-H functionalization methods for the 3, 5, and 7-positions of this compound would significantly expand the accessible chemical space and allow for a more thorough exploration of its structure-activity relationships.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-iodo-1H-indazole-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves iodination of a precursor indazole (e.g., 1H-indazole-6-carboxylate) using iodine and a catalyst like silver triflate. Esterification via methyl chloroformate in basic conditions (e.g., potassium carbonate) follows. Optimization includes adjusting temperature (e.g., 60–80°C for iodination), solvent polarity (DMF or DCM), and stoichiometric ratios of reagents. Monitoring via TLC and quenching side reactions with aqueous workup improves yield .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodology :

- NMR : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and the methyl ester (δ 3.9–4.1 ppm).

- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm) and C-I bonds (500–600 cm).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 307.96).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What solvents are optimal for solubility studies during reaction optimization?

- Methodology : Test polar aprotic solvents (DMF, DMSO) for iodination and esterification. For recrystallization, use ethanol/water mixtures. Solubility in DCM or THF is critical for coupling reactions. Turbidity tests and UV-Vis spectroscopy quantify solubility limits .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Data reduction via SHELX and refinement in WinGX to resolve iodine positional disorder. Hydrogen bonding (N-H···O) and π-π stacking interactions refine packing motifs. R1 values < 0.05 ensure accuracy .

Q. What computational approaches are used to predict electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) with Becke’s exchange-correlation functional (B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Solvent effects are modeled via COSMO. Compare Mulliken charges with crystallographic electron density maps to validate iodine’s electron-withdrawing effects .

Q. How can discrepancies between computational predictions and experimental data (e.g., bond lengths, reactivity) be reconciled?

- Methodology :

- Bond Lengths : Overlay DFT-optimized structures with SCXRD data. Adjust basis sets (e.g., LANL2DZ for iodine) to improve accuracy.

- Reactivity : Compare calculated activation energies (IRC plots) with experimental kinetic data. Use solvent correction models (e.g., SMD) to address polarity mismatches .

Q. What strategies elucidate the pharmacological mechanism of this compound in kinase inhibition?

- Methodology :

- Molecular Docking : AutoDock Vina screens against kinase ATP-binding pockets (e.g., JAK2, EGFR). Prioritize compounds with ΔG < -8 kcal/mol.

- SAR Studies : Modify the iodophenyl and ester groups to assess IC shifts. Validate via in vitro kinase assays (ADP-Glo™) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting crystallographic and spectroscopic data (e.g., tautomerism in indazole derivatives)?

- Methodology :

- Variable-Temperature NMR : Identify tautomeric shifts (e.g., 1H vs. 2H-indazole) by monitoring peak splitting at 25–100°C.

- SCXRD : Resolve tautomer ratios via occupancy refinement in SHELXL .

Q. What statistical methods validate reproducibility in synthetic yield and purity?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test temperature, catalyst loading, and solvent interactions.

- ANOVA : Compare batch-to-batch variability (p < 0.05 threshold) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。